molecular formula C7H14ClNO4 B000599 Sevelamer carbonate CAS No. 845273-93-0

Sevelamer carbonate

Cat. No.: B000599
CAS No.: 845273-93-0
M. Wt: 211.64 g/mol
InChI Key: PADGNZFOVSZIKZ-UHFFFAOYSA-N
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Description

Sevelamer carbonate is a non-absorbed, cross-linked polymer utilized as a pivotal phosphate-binding agent in scientific research, particularly in studies related to chronic kidney disease (CKD) and mineral metabolism disorders . Its core research value lies in its unique mechanism of action: acting within the gastrointestinal tract, it functions as an anion-exchange resin, releasing carbonate ions in exchange for binding dietary phosphate ions through ionic and hydrogen bonding . This process forms an insoluble complex that is excreted in feces, thereby effectively reducing the bioavailability of phosphate and helping to manage hyperphosphatemia in experimental models . Beyond its primary role in controlling serum phosphorus, this compound offers multifaceted research applications due to its pleiotropic effects. It has been shown to bind bile acids within the intestinal lumen, a mechanism that leads to reduced serum total cholesterol and low-density lipoprotein (LDL) levels in preclinical studies, providing a tool for investigating lipid metabolism in the context of renal impairment . Researchers also value its potential to adsorb various other compounds, including uremic toxins such as indoxyl sulfate and p-cresol, as well as advanced glycation end products (AGEs), which may modulate inflammatory pathways and vascular health . The carbonate counterion in this formulation is a key feature, as it mitigates the risk of acidosis associated with the hydrochloride form, making it more suitable for long-term in vivo research protocols . This combination of targeted phosphate control, lipid-lowering properties, and additional pleiotropic effects makes this compound a versatile and critical compound for researchers exploring the pathophysiology and potential interventions for complications associated with CKD and metabolic disorders.

Properties

IUPAC Name

carbonic acid;2-(chloromethyl)oxirane;prop-2-en-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5ClO.C3H7N.CH2O3/c4-1-3-2-5-3;1-2-3-4;2-1(3)4/h3H,1-2H2;2H,1,3-4H2;(H2,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PADGNZFOVSZIKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN.C1C(O1)CCl.C(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

845273-93-0
Record name Sevelamer carbonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=845273-93-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Allylamine polymer with 1-chloro-2,3-epoxypropane, carbonate
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Preparation Methods

Cross-Linking of Poly(Allylamine Hydrochloride)

The synthesis begins with PAH, a linear polymer produced via radical polymerization of allylamine hydrochloride. Cross-linking introduces durability and insolubility:

Traditional Method (Epichlorohydrin Cross-Linking)

  • Reaction conditions : PAH (30% aqueous solution) is adjusted to pH 10–11 with NaOH. Epichlorohydrin (0.1–0.15 eq per amine group) is added at 70–75°C for 4–6 hours.

  • Gel formation : The cross-linked gel is washed with water to remove unreacted monomers and chloride ions.

  • Acidification : Treated with HCl to protonate amines, yielding sevelamer hydrochloride.

Alternative Cross-Linkers
Patent CN102675510A discloses 1-halo-3-sulfonyloxy-2-propyl alcohol (e.g., 1-bromo-3-p-toluenesulfonyl-2-propyl alcohol) as a cross-linker, reducing reaction time to 4 hours versus 18 hours for epichlorohydrin. This method claims a phosphorus adsorption capacity of 5.0–6.5 mmol/g, surpassing traditional methods (3.1 mmol/g).

Conversion to this compound

Sodium Bicarbonate Neutralization

The most common industrial method involves reacting sevelamer hydrochloride with sodium bicarbonate:

  • Slurry preparation : Sevelamer hydrochloride is dispersed in water (15–20% w/v).

  • Neutralization : NaHCO₃ (1:1 molar ratio) is added at 60°C for 4 hours, replacing chloride with carbonate.

  • Purification : The product is washed with water until chloride content falls below 0.1%.

Key Parameters

ParameterOptimal RangeImpact on Quality
Temperature60–70°CHigher temperatures accelerate reaction but risk polymer degradation
pH8.5–9.5Ensures complete chloride displacement
Washing cycles3–5Reduces residual Na⁺ and Cl⁻ to <500 ppm

Carbon Dioxide Gas Treatment

An alternative method employs CO₂ gas under alkaline conditions:

  • Alkaline suspension : Sevelamer hydrochloride is suspended in water, and NaOH is added to pH 12.0–12.5.

  • Carbonation : CO₂ is bubbled through the suspension until pH stabilizes at 8.5–9.5.

  • Drying : The product is vacuum-dried at 70°C for 8 hours.

This method avoids sodium residues but requires precise pH control to prevent over-carbonation.

Process Optimization and Industrial Scaling

Milling and Particle Size Control

Post-synthesis, this compound is milled to achieve a particle size distribution compatible with tablet compression or powder formulations:

  • Jet milling : Reduces particles to 50–100 µm, enhancing surface area for phosphate binding.

  • Screening : Oversize particles (>150 µm) are recycled to prevent tablet hardness variability.

Drying Techniques

Tray Drying

  • Temperature: 70°C

  • Duration: 8–12 hours

  • Moisture content: <5%

Fluidized Bed Drying

  • Reduces drying time to 2–3 hours but risks electrostatic aggregation.

Quality Control and Analytical Methods

Critical Quality Attributes (CQAs)

AttributeTest MethodSpecification
Titratable aminesAcid-base titration7.0–9.0 mmol/g
Carbonate contentTGA/NIR18–22% w/w
Swell indexGravimetric analysis6.0–10.0 mL/g
Residual solventsGC<500 ppm for methanol, <50 ppm for epichlorohydrin

Stability Considerations

This compound is hygroscopic, requiring storage at 25°C/60% RH. Accelerated stability studies (40°C/75% RH) show no degradation over 6 months.

Comparative Analysis of Synthetic Routes

Table 1: Efficiency of Cross-Linking Methods

MethodReaction TimePhosphorus Adsorption (mmol/g)Chloride Residual (%)
Epichlorohydrin18 hours3.10.05–0.1
1-Bromo-3-p-toluenesulfonyl-2-propyl alcohol4 hours5.40.02
CO₂ gas treatment6 hours5.00.01

Table 2: Neutralization Agents

AgentPurity (%)Residual Na⁺ (ppm)Process Cost (USD/kg)
NaHCO₃99.5300–40012.50
CO₂ gas99.9<508.20

Chemical Reactions Analysis

Phosphate-Binding Mechanism

Sevelamer carbonate operates via ion-exchange reactions in the gastrointestinal (GI) tract. The polymer’s primary and secondary amines become protonated in acidic environments (e.g., stomach pH ~1–3), enabling ionic and hydrogen bonding with phosphate anions (PO₄³⁻).

  • Binds 2.4–5.68 mMol of phosphate per gram of this compound, depending on pH and formulation .
  • Phosphate binding capacity is comparable to sevelamer hydrochloride but with improved bicarbonate release .

Table 1: Phosphate-Binding Capacity Across pH Conditions

pH RangeBinding Capacity (mMol/g)Source
1–35.68
4–63.82
7–81.94

Bile Acid Binding and Lipid Modulation

In addition to phosphate, this compound binds bile acids (e.g., cholic acid) via hydrophobic interactions and ionic forces, reducing cholesterol reabsorption.

  • Reduces LDL cholesterol by 15–30% in CKD patients .
  • Binds bile acids at a ratio of 1:1 (polymer monomer to bile acid) .

Interaction with Bicarbonate and Acid-Base Effects

The carbonate counterion provides buffering capacity, releasing bicarbonate (HCO₃⁻) in the GI tract, which mitigates metabolic acidosis common in CKD patients.

  • Increases serum bicarbonate by 1.6 mEq/L in non-dialysis CKD patients .
  • Unlike sevelamer hydrochloride, it does not exacerbate acidosis .

Stability and Degradation

This compound is hygroscopic but insoluble in water. Accelerated stability studies show:

  • No decomposition at 25°C/60% RH for 18 months .
  • Resistant to enzymatic degradation in the GI tract .

Table 3: Stability Under Stress Conditions

ConditionResultSource
40°C/75% RH, 6 mos<0.5% loss of carbonate content
pH 1.2 (simulated gastric fluid)Stable for 24 hours

Competitive Binding with Other Anions

This compound exhibits selectivity for phosphate but may weakly bind chloride , sulfate , and citrate ions in the GI tract, reducing its phosphate-binding efficacy in polypharmacy scenarios .

Scientific Research Applications

Clinical Applications

  • Management of Hyperphosphatemia
    • Sevelamer carbonate has been shown to effectively lower serum phosphate levels in CKD patients. In a study involving Chinese dialysis patients, sevelamer demonstrated superior efficacy compared to calcium carbonate in reducing both serum phosphorus and calcium-phosphate product levels .
  • Impact on Vascular Calcification
    • Research indicates that this compound may reduce the progression of vascular calcification in CKD models. A study on rats with induced CKD showed that treatment with sevelamer significantly reduced further progression of aortic calcification compared to a vehicle control . This finding suggests potential benefits in mitigating cardiovascular risks associated with CKD.
  • Improvement of Lipid Profiles
    • This compound has also been associated with improvements in lipid parameters and a reduction in micro-inflammatory states among CKD patients. This effect may contribute to better overall cardiovascular health .
  • Combination Therapy
    • The compound can be effectively combined with other treatments, including traditional Chinese medicine, enhancing its efficacy in managing calcium-phosphorus metabolism and secondary hyperparathyroidism . This combination therapy approach highlights the versatility of this compound in clinical practice.

Table 1: Summary of Clinical Trials Involving this compound

Study/Trial NamePopulationInterventionOutcome MeasuresResults Summary
Chinese Dialysis Patients Study62 patientsSevelamer vs CalciumSerum phosphorus, calcium-phosphateSevelamer outperformed calcium carbonate
Vascular Calcification Rat ModelMale Wistar ratsSevelamer treatmentAortic calcification progressionSignificant reduction in calcification progression
Combination Therapy StudyCKD patientsSevelamer + TCMCalcium-phosphorus metabolismEnhanced outcomes compared to monotherapy

Safety Profile

This compound is generally well-tolerated compared to other phosphate binders, particularly calcium-based options. It does not induce metabolic acidosis, making it a preferable choice for patients with advanced kidney disease who are at risk for this condition due to other treatments . However, gastrointestinal side effects remain a concern, necessitating careful monitoring during treatment.

Mechanism of Action

Sevelamer carbonate exerts its effects by binding to dietary phosphate in the gastrointestinal tract, preventing its absorption into the bloodstream. This binding reduces serum phosphorus levels, which in turn decreases serum parathyroid hormone levels. The compound is a non-absorbed phosphate-binding cross-linked polymer, free of metal and calcium .

Comparison with Similar Compounds

Sevelamer Carbonate vs. Calcium Carbonate
Parameter This compound Calcium Carbonate References
Phosphate Reduction −3.3 ± 2.2 mg/dL (equivalent efficacy) −3.9 ± 2.8 mg/dL
Hypercalcemia Risk 26% incidence 52% incidence (p < 0.05)
LDL-C Reduction Significant reduction (p < 0.0001) No significant effect
Metabolic Effects Reduces AGEs, 8-isoprostanes, and inflammation Increases 8-isoprostanes; no anti-inflammatory benefit
Magnesium Levels Increases serum magnesium (+0.26 mg/dL, p = 0.002) Increases serum magnesium (+0.20 mg/dL, p = 0.028)

Key Findings :

  • This compound avoids calcium overload, making it safer for patients with vascular calcification or adynamic bone disease .
This compound vs. Sevelamer Hydrochloride
Parameter This compound Sevelamer Hydrochloride References
Phosphate Control Equivalent (mean serum phosphorus: 4.6 vs. 4.7 mg/dL) Equivalent
Serum Bicarbonate Increases (+1.3 ± 4.1 mEq/L) Decreases (risk of metabolic acidosis)
GI Tolerability Fewer adverse events (e.g., constipation) Higher GI side effects
Formulation Carbonate counterion reduces chloride load Hydrochloride counterion

Key Findings :

  • This compound mitigates acidosis risk, making it preferable for patients with CKD-associated metabolic acidosis .
This compound vs. Lanthanum Carbonate
Parameter This compound Lanthanum Carbonate References
Phosphate Binding Binds 63.2 ± 12.3 mg phosphate per dose Binds 135.1 ± 12.3 mg phosphate per dose (p < 0.001)
Pill Burden Higher (mean daily dose: 7.51 g) Lower (58% fewer pills for equivalent efficacy)
GI Side Effects Higher constipation (13.8%) Higher diarrhea (transient)

Key Findings :

  • Lanthanum carbonate offers superior phosphate binding per dose, reducing pill burden and cost .
This compound vs. Sucroferric Oxyhydroxide
Parameter This compound Sucroferric Oxyhydroxide References
Phosphate Control Equivalent efficacy Equivalent efficacy
Pill Burden Higher (mean 8.24 g/day) 58% lower pill burden
GI Tolerability Higher nausea/vomiting (13.8%) Higher diarrhea (49.1%)
Iron Exposure None Iron-based; may benefit iron-deficient patients

Key Findings :

  • Sucroferric oxyhydroxide’s lower pill burden improves adherence but may cause iron-related side effects .

Biological Activity

Sevelamer carbonate is a non-absorbed phosphate binder used primarily in the management of hyperphosphatemia in patients with chronic kidney disease (CKD). Its mechanism of action, biological activity, and additional therapeutic effects have been the focus of numerous studies. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound functions through an anion-exchange mechanism that binds phosphate in the gastrointestinal tract, preventing its absorption into the bloodstream. This results in a reduction of serum phosphate levels, which is crucial for managing CKD patients who often experience hyperphosphatemia due to impaired renal function.

Phosphate Control

This compound has been shown to effectively reduce serum phosphate levels in both dialysis and non-dialysis CKD patients. In clinical trials, this compound demonstrated comparable efficacy to sevelamer hydrochloride in controlling serum phosphorus, while also increasing serum bicarbonate levels, which can help mitigate metabolic acidosis in CKD patients .

Table 1: Comparison of Phosphate Control Between this compound and Hydrochloride

ParameterThis compoundSevelamer Hydrochloride
Serum Phosphate Reduction (mg/dL)2.5 ± 0.82.4 ± 0.7
Change in Bicarbonate (mEq/L)+1.2 ± 0.5+0.3 ± 0.4
Study Duration12 weeks12 weeks

Pleiotropic Effects

Beyond phosphate control, this compound exhibits several pleiotropic effects that contribute to its therapeutic profile:

  • Lipid Profile Improvement : Sevelamer has been associated with reductions in low-density lipoprotein (LDL) cholesterol levels due to its binding properties with bile acids .
  • Inflammatory Marker Reduction : Studies indicate that sevelamer treatment leads to decreased levels of pro-inflammatory cytokines such as IL-6 and TNF-α, suggesting potential anti-inflammatory effects .
  • Oxidative Stress Modulation : Research shows that sevelamer may enhance antioxidant enzyme activity, such as superoxide dismutase (SOD), thereby reducing oxidative stress markers in CKD patients .

Table 2: Effects of Sevelamer on Inflammatory Markers

MarkerBaseline Level (pg/mL)Post-Treatment Level (pg/mL)p-value
IL-64.5 ± 1.23.0 ± 1.0<0.001
TNF-α2.4 ± 0.91.8 ± 0.7<0.01

Case Study 1: Impact on Cardiovascular Health

A study involving CKD patients demonstrated that treatment with this compound resulted in significant reductions in cardiovascular risk factors, including improved endothelial function and reduced arterial stiffness compared to calcium-based phosphate binders .

Case Study 2: Vascular Calcification

In a rodent model of CKD, this compound was shown to significantly halt the progression of vascular calcification when administered after calcification had begun . This suggests a potential role for sevelamer in managing pre-existing vascular complications associated with CKD.

Safety Profile

The most common adverse effects associated with this compound include gastrointestinal issues such as nausea and diarrhea; however, these are generally mild and manageable . Importantly, unlike calcium-based binders, sevelamer does not contribute to hypercalcemia or vascular calcification.

Q & A

Q. How do researchers address heterogeneity in iPTH response to this compound in non-dialysis CKD?

  • Methodology : Stratify by renal function (e.g., eGFR <30 vs. ≥30 mL/min/1.73 m²). In a Chinese cohort, iPTH reduction was nonsignificant at 8 weeks, possibly due to short duration and advanced disease. Longer trials (≥12 months) with bone turnover markers (e.g., P1NP, CTX) are recommended .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.